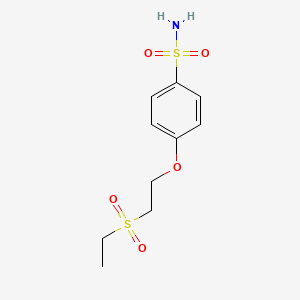
4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an ethylsulfonyl group attached to an ethoxy group, which is further connected to a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated benzenesulfonamides.
Scientific Research Applications
4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Methylsulfonyl)ethoxy)benzenesulfonamide
- 4-(2-(Isopropylsulfonyl)ethoxy)benzenesulfonamide
- 4-(2-(Butylsulfonyl)ethoxy)benzenesulfonamide
Uniqueness
4-(2-(Ethylsulfonyl)ethoxy)benzenesulfonamide is unique due to its specific ethylsulfonyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C10H15NO5S2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(2-ethylsulfonylethoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H15NO5S2/c1-2-17(12,13)8-7-16-9-3-5-10(6-4-9)18(11,14)15/h3-6H,2,7-8H2,1H3,(H2,11,14,15) |
InChI Key |
AULGEZYZMRQATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCOC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















